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Compound of Interest

Compound Name: Di-tert-butyl 2-aminomalonate

CAS No.: 1233077-82-1

Cat. No.: B1145826

Get Quote

Executive Summary
H-Amal(OtBu)₂ (Di-tert-butyl aminomalonate) is a critical building block in peptidomimetic drug

design, serving as a precursor for introducing aminomalonic acid (Ama) residues. These

residues modify peptide backbone geometry and restrict conformational flexibility.

For researchers, accurately identifying H-Amal(OtBu)₂ and distinguishing it from structural

isomers like Aspartic acid derivatives (e.g., H-Asp(OtBu)₂) is paramount. This guide provides

an in-depth analysis of its Electrospray Ionization (ESI) fragmentation patterns, highlighting the

unique "Double-Elimination-Decarboxylation" sequence that serves as its diagnostic fingerprint.

Compound Profile & Physicochemical Properties[1]
[2][3][4]
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Property Specification

Compound Name Di-tert-butyl 2-aminomalonate

Abbreviation H-Amal(OtBu)₂

Chemical Formula

Monoisotopic Mass 231.15 Da

Protonated Mass 232.15 Da

Structural Class -Dicarbonyl Amino Ester

Key Labile Groups
2

tert-Butyl esters (-OtBu)

Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation data described below, use the following self-validating protocol.

This workflow minimizes thermal artifacts which can mimic in-source fragmentation.

Step-by-Step Methodology
Sample Preparation:

Dissolve 1 mg of H-Amal(OtBu)₂·HCl in 1 mL of 50:50 Acetonitrile:Water containing 0.1%

Formic Acid.

Why: Formic acid ensures complete protonation (

), improving sensitivity in positive ion mode.

Direct Infusion:

Infuse into the ESI source at a flow rate of 5–10 µL/min.

Caution: Avoid high source temperatures (>350°C) to prevent thermal decarboxylation of

the aminomalonate core before ionization.
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MS Settings (Q-TOF/Orbitrap):

Ionization: ESI Positive (+)

Capillary Voltage: 3.0–3.5 kV

Cone Voltage: 20–30 V (Keep low to preserve precursor).

Collision Induced Dissociation (CID):

Select precursor ion m/z 232.15.

Apply stepped collision energy (CE): 10, 20, 30 eV.

Logic: Low CE reveals the primary ester loss; high CE reveals the core stability (or lack

thereof).

Fragmentation Analysis: The "Double-Elimination"
Mechanism
The fragmentation of H-Amal(OtBu)₂ is dominated by the instability of the tert-butyl ester

groups, followed by the inherent instability of the free aminomalonic acid core.

Primary Pathway: Isobutylene Loss
Unlike ethyl or methyl esters, tert-butyl esters fragment via a mechanism resembling a

McLafferty rearrangement (specifically, a 1,5-hydrogen shift), resulting in the elimination of

neutral isobutylene (

, 56 Da) and the formation of a carboxylic acid.

Precursor (

232): The protonated molecule

.

First Transition (
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176): Loss of the first tert-butyl group as isobutylene (-56 Da).

Fragment: H-Amal(OtBu)(OH) (Mono-ester).

Second Transition (

120): Loss of the second tert-butyl group (-56 Da).

Fragment: H-Amal(OH)₂ (Free Aminomalonic acid).

Secondary Pathway: The Diagnostic Decarboxylation
This is the critical differentiator. The ion at m/z 120 (Aminomalonic acid) is thermodynamically

unstable. It spontaneously decarboxylates (loses

, 44 Da) to form Glycine.

Diagnostic Transition (

76): Loss of

from the m/z 120 ion.

Fragment:

.

Terminal Fragment (

30): Formation of the Glycine immonium ion (

).

Visualizing the Pathway
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Mechanism Key

[M+H]+ Precursor
m/z 232.15

Mono-Ester Intermediate
m/z 176.09

-56 Da (Isobutylene)
Neutral Loss

Aminomalonic Acid (Ama)
m/z 120.03
(Transient)

-56 Da (Isobutylene)
Neutral Loss

Glycine Ion
m/z 76.04

(Diagnostic)

-44 Da (CO2)
Decarboxylation

Immonium Ion
m/z 30.03

-46 Da (HCOOH)
Combined Loss

tBu esters are highly labile Ama core is thermally unstable

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway of H-Amal(OtBu)₂ showing the sequential loss of

protecting groups followed by core decarboxylation.

Comparative Analysis: H-Amal(OtBu)₂ vs.
Alternatives
To validate your compound, you must distinguish it from its structural analogs. The table below

compares H-Amal(OtBu)₂ with its ethyl-ester analog and its structural isomer, Aspartic Acid di-t-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1145826/docs?utm_src=pdf-body-img#comprehensive-guide-mass-spectrometry-fragmentation-of-h-amal-otbu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145826?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


butyl ester.

Comparison Table
Feature H-Amal(OtBu)₂

H-Amal(OEt)₂

(Alternative)
H-Asp(OtBu)₂

(Isomer)

Structure
Aminomalonate (C3

core)

Aminomalonate (C3

core)
Aspartate (C4 core)

Precursor (

)
232.15 176.10

246.16 (Homolog) /

232 (if isomer)

Primary Loss -56 Da (Isobutylene)
-28 Da (Ethylene) or

-46 (Ethanol)
-56 Da (Isobutylene)

Intermediate Ion 120 (Unstable) 120 (Unstable) 134 (Stable)

Diagnostic Behavior

Rapid

Decarboxylation (

)

Decarboxylation (

)

Stable Core (No loss

of CO2 from 134)

Key Distinction

Glycine Ion (

76) is the base peak

at high CE.

Requires higher

energy to fragment Et

esters.

Asp Ion (

134) persists;

88 (Immonium)

observed.

Why This Matters
Vs. Ethyl Esters: H-Amal(OEt)₂ is more stable. If you see losses of 28 Da or 46 Da, you have

the ethyl ester, not the t-butyl ester.

Vs. Aspartate: This is the most critical confusion. H-Asp(OtBu)₂ loses two t-butyl groups to

form free Aspartic Acid (

134). Aspartic acid does NOT readily decarboxylate under standard ESI conditions.

Result: If your spectrum shows a strong peak at
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76 (Glycine), you have Amal. If the spectrum stops at the di-acid form (

134 for Asp, or equivalent), you have Asp.

Troubleshooting & Artifacts
Issue: Observation of

76 or

120 in the MS1 (full scan) spectrum without fragmentation.

Cause: In-source fragmentation (ISF). The t-butyl groups are so labile that high capillary

temperatures or cone voltages can strip them off before the quadrupole.

Solution: Lower the desolvation temperature to <200°C and cone voltage to <15V. If the

peaks persist, the sample may have degraded (hydrolyzed) during storage.

Issue: "Ghost" peak at

254.

Cause: Sodium adduct

. t-Butyl esters are prone to sodiation.

Solution: Check for

254

198 (-56) transition to confirm.
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To cite this document: BenchChem. [Comprehensive Guide: Mass Spectrometry
Fragmentation of H-Amal(OtBu)₂]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145826/docs#comprehensive-guide-mass-
spectrometry-fragmentation-of-h-amal-otbu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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